molecular formula C9H17NO2 B162165 Ethyl 4-aminocyclohexanecarboxylate CAS No. 1678-68-8

Ethyl 4-aminocyclohexanecarboxylate

Cat. No.: B162165
CAS No.: 1678-68-8
M. Wt: 171.24 g/mol
InChI Key: WASRJUXSLHUONH-UHFFFAOYSA-N
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Description

Ethyl 4-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C9H17NO2 . It is a derivative of cyclohexane, featuring an amino group at the fourth position and an ethyl ester group at the carboxyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 4-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-aminocyclohexanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound may interact with enzymes, inhibiting their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-oxocyclohexanecarboxylate
  • 4-Aminocyclohexanecarboxylic acid
  • Ethyl 4-aminobutyrate hydrochloride

Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRJUXSLHUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203631
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-28-7
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-aminocyclohexanecarboxylic acid (5.0 g, 34.92 mmol) in ethanol (20 mL) was added thionyl chloride (7.60 ml, 104.76 mmol) and the mixture heated up to 80° C. for 2-3 h. After the completion of reaction (by TLC), the solvent was evaporated under reduced pressure to give the desired product in quantitative yield.
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Synthesis routes and methods II

Procedure details

To a suspension of 4-amino-cyclohexanecarboxylic acid (G) (5 g, 35 mmol) in EtOH (175 mL) at 0° C. was added SOCl2 (12.6 mL, 174 mmol) dropwise via a syringe. The reaction mixture was warmed to room temperature and stirred for 16 h. After concentration of the reaction mixture, ether was added and the suspension was filtered to give 4-amino-cyclohexanecarboxylic acid ethyl ester (H) (mixture of cis/trans) as a white solid (4.8 g): 1H NMR (300 MHz, CDCl3) δ 8.35 (br s, 3 H), 4.18 (m, 2 H), 3.36-3.15 (m, 1 H), 2.54 (m, 1 H), 2.30-1.45 (series of m, 8 H), 1.13 (t, 3 H); mass spectrum m/z 172 [(M+H)+; calcd for C9H18NO2: 172].
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5 g
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175 mL
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12.6 mL
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of 4-aminocyclohexanecarboxylic acid (5.0 g, 34.92 mmol) in EtOH (20 mL) was added thionyl chloride (7.60 mL, 104.76 mmol). The mixture was heated at 80° C. for 3 h. The solvent was evaporated in vacuo to obtain i (7.23 g). 1H NMR (400 MHz, DMSO-d6): δ 4.19 (q, J=7.20 Hz, 2H), 3.71 (m, 1H), 2.71 (m, 1H), 2.06 (m, 2H), 1.90 (m, 2H), 1.69 (m, 2H), 1.55 (m, 2H), and 1.25 (t, J=7.20 Hz, 3H).
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7.6 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (3.0 g, 17.65 mmol) was dissolved in 150 mL methanol saturated with ammonia at 0° C., and to the solution was added wet 10% Pd/C catalyst (4.0 g). The mixture was stirred at room temperature under hydrogen (1 atm) for about 36 h. Then the catalyst was then removed by filtration and the filtrate was concentrated to give the crude product, which was purified by chromatography on silica gel to give 2.0 g of the desired product. MS (ESI): 172 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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